phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate
Description
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is a carbamate derivative featuring a phenyl group directly linked to a carbamate moiety, which is further connected to an ethylamine backbone protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group acts as a transient protective moiety for amines. Its structure balances hydrophobicity (from the phenyl and tert-butyl groups) and reactivity (from the carbamate and amine functionalities), making it versatile for coupling reactions and targeted modifications .
Properties
IUPAC Name |
phenyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-9-15-12(17)19-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBTYGTCBUTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Followed by Carbamate Formation
This approach begins with the selective Boc protection of one amine group in ethylenediamine, followed by reaction with phenyl chloroformate to install the carbamate. Key steps include:
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Boc Protection : Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., aqueous NaHCO₃) to yield mono-Boc-protected ethylenediamine.
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Carbamate Formation : The free amine is treated with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the target compound.
Example Protocol :
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Step 1 : Ethylenediamine (1.0 eq) is dissolved in THF and cooled to 0°C. Boc₂O (1.1 eq) is added dropwise, followed by stirring at room temperature for 12 h. The product, N-Boc-ethylenediamine, is isolated via extraction (DCM/H₂O) and concentrated.
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Step 2 : N-Boc-ethylenediamine (1.0 eq) is dissolved in DCM, and phenyl chloroformate (1.2 eq) is added with triethylamine (2.0 eq). The mixture is stirred for 4 h, washed with HCl (1M), and purified by column chromatography (hexane/EtOAc).
Coupling Agent-Mediated Synthesis
Carbamate bonds can be forged using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This method avoids harsh chloroformate conditions:
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Activation : Phenyl carbonate is activated with EDCI/HOBt in DMF.
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Coupling : N-Boc-ethylenediamine reacts with the activated carbonate to yield the product.
Example Protocol :
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Phenyl carbonate (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq) are dissolved in DMF. N-Boc-ethylenediamine (1.0 eq) and DIPEA (2.0 eq) are added, and the mixture is stirred for 6 h. The product is extracted with EtOAc and purified via silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Boc Protection : Excess Boc₂O (1.1–1.5 eq) ensures complete mono-protection.
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Base Selection : Triethylamine or DIPEA neutralizes HCl generated during chloroformate reactions, improving yields.
Analytical Characterization and Yield Data
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc/Chloroformate Route | Boc₂O, Phenyl ClCO₂Ph | 78–85 | >95% |
| EDCI/HOBt Coupling | EDCI, HOBt, Phenyl CO₃ | 82–88 | >97% |
Spectroscopic Data :
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¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc-CH₃), 3.25 (q, 2H, NHCH₂), 4.10 (t, 2H, OCH₂), 7.30–7.45 (m, 5H, Ph).
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IR (KBr) : 1695 cm⁻¹ (C=O, carbamate), 1520 cm⁻¹ (N–H bend).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Deprotection Reactions: The major product is the free amine, N-(2-aminoethyl)carbamate.
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediate : The compound serves as a crucial synthetic intermediate in the production of lacosamide. The preparation involves the condensation of N-BOC-D-serine with benzylamine, followed by a series of reactions that yield the desired carbamate derivative. This pathway highlights the compound's utility in developing complex molecules from simpler precursors, which is essential in medicinal chemistry .
Yield and Reaction Conditions : The synthesis of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate has been reported to achieve yields up to 81.6% under optimized conditions using solvents like ethyl acetate and reagents such as isobutyl chlorocarbonate .
Anti-Tuberculosis Potential : Recent studies have indicated that derivatives of this compound exhibit promising anti-tuberculosis (anti-TB) activity. For example, certain hydrazide derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) around 3 µM against drug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating a significant therapeutic index relative to cytotoxicity towards mammalian cells .
| Compound | MIC (µM) | Cytotoxicity (%) | Therapeutic Index |
|---|---|---|---|
| This compound | 3 | <10 | 30-40 |
Industrial Applications
In addition to its pharmaceutical applications, this compound can be utilized in the production of various chemicals and materials within industrial settings. Its structural features allow it to be a versatile building block for synthesizing polymers and coatings.
Case Studies and Research Findings
Recent literature has documented various case studies highlighting the efficacy of this compound and its derivatives:
- Synthesis Optimization : Research has focused on optimizing the reaction conditions for higher yields and purity, employing techniques such as chromatography for purification post-synthesis .
- Biological Evaluations : Several studies have evaluated the compound's biological activity against different cell lines and pathogens, establishing its potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate primarily involves the protection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, allowing it to engage in the desired chemical transformations .
Comparison with Similar Compounds
Research Findings and Challenges
- Antimicrobial Potential: Pyridazine-based analogs (e.g., 11c) exhibit antimicrobial activity, but their synthesis is less efficient than that of the target compound .
- Purity Issues: Fluorinated derivatives (e.g., ) often require rigorous purification to remove regioisomers, a challenge less pronounced in the phenyl-substituted target compound .
- Scalability : The target compound’s simpler structure enables higher scalability in industrial settings compared to multi-ring analogs .
Biological Activity
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and molecular docking studies, to provide a comprehensive overview of its biological activity.
Synthesis and Characterization
The synthesis of this compound involves the reaction of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling reagents such as EDCI and HOBt. This method has been shown to yield compounds with excellent purity and structural integrity, characterized through spectroscopic techniques like NMR and mass spectrometry.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. The evaluation was conducted using the carrageenan-induced rat paw edema model, where several compounds showed inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin . Notably, compounds 4a and 4i displayed the highest levels of anti-inflammatory activity within a time frame of 9 to 12 hours post-administration.
| Compound | Inhibition Percentage (%) |
|---|---|
| 4a | 54.239 |
| 4i | 50.000 |
| Indomethacin | Standard (100%) |
Antimicrobial Activity
In addition to anti-inflammatory properties, this compound derivatives have been assessed for their antimicrobial efficacy. The compound's mechanism of action appears to involve inhibition of cysteine biosynthesis pathways in bacteria, which are crucial for their survival and virulence . This makes it a promising candidate for addressing antimicrobial resistance.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target enzymes such as carbonic anhydrase II (CA-II). The docking results indicate that the carbamate moiety plays a critical role in binding to the active site residues through multiple hydrogen bonds, effectively blocking substrate access and inhibiting enzyme function .
Binding Affinity Data
| Compound | Binding Affinity (µM) | Remarks |
|---|---|---|
| 4a | 12.1 | Strong CA-II inhibitor |
| 4c | 13.8 | Second highest activity |
| 4i | 18.1 | Moderate activity |
Case Studies
- Anti-inflammatory Efficacy : In a controlled study involving rat models, this compound was administered post-carrageenan injection. Results indicated a rapid reduction in paw edema, suggesting effective modulation of inflammatory pathways.
- Antimicrobial Resistance : A study focused on the compound's ability to inhibit cysteine biosynthesis in Salmonella enterica demonstrated a marked decrease in bacterial virulence when treated with this compound, highlighting its potential as an antibiotic adjuvant .
Q & A
Q. What are the standard synthetic routes for preparing phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate?
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A common method involves reacting the primary amine (e.g., 2-aminoethylcarbamate) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base like triethylamine or DMAP in dichloromethane or THF. The reaction proceeds at room temperature, and the Boc group stabilizes the amine during subsequent reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate protons.
- HPLC : For purity assessment, especially after purification via column chromatography.
- Mass spectrometry (ESI or EI) : To verify molecular weight (e.g., [M+H]+ peak) .
Q. How can competing side reactions during Boc protection be minimized?
Side reactions (e.g., over-alkylation) are mitigated by:
- Using anhydrous solvents and inert atmospheres (N₂/Ar).
- Controlling stoichiometry (1:1 molar ratio of amine to Boc anhydride).
- Employing mild bases (e.g., NaHCO₃) to avoid deprotection .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields for Boc-protected intermediates?
Discrepancies in yields may arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, THF may favor higher yields than DCM due to improved solubility of intermediates .
Q. How can this compound be utilized in enzyme interaction studies?
The compound’s carbamate and Boc groups enable its use as a substrate or inhibitor. Experimental designs include:
- Kinetic assays : Measure enzyme activity (e.g., Km and Vmax) with/without the compound.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes.
- X-ray crystallography : Resolve structural interactions in enzyme-inhibitor complexes .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model transition states and activation energies. For example, the Boc group’s steric effects may reduce nucleophilic attack at the carbamate carbonyl, favoring alternative reaction pathways .
Methodological Notes
- Troubleshooting Spectral Data : If NMR signals for the carbamate group are ambiguous, compare with analogs (e.g., tert-butyl N-(2-cyanocyclopropyl)carbamate) to assign peaks .
- Scale-Up Challenges : For large-scale synthesis, replace THF with toluene to improve safety and reduce costs while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
